Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate
Description
Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate (C${11}$H${14}$O$_3$) is a bicyclic ester featuring a fused tetrahydrobenzofuran core with an ethyl carboxylate substituent at the 6-position. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive heterocycles.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1-benzofuran-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-13-11(12)9-4-3-8-5-6-14-10(8)7-9/h5-6,9H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWKOLHFAZEHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate can be synthesized through several methods. One common approach involves the Feist–Benary reaction, which is a condensation reaction between 1,3-dicarbonyl compounds and α-halo ketones in the presence of ammonium acetate in aqueous ethanol . This reaction produces substituted furans, and under modified conditions, it can yield dihydrofuran intermediates. The reaction conditions are typically mild, and the use of aqueous ethanol makes the process more environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers and Core Modifications
Heterocyclic Analogs (Benzothiophene Derivatives)
Physical and Chemical Properties
Biological Activity
Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.227 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 269.0 ± 28.0 °C |
| Flash Point | 116.5 ± 24.0 °C |
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Anticancer Activity
Preliminary research suggests that this compound may have anticancer effects. It appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it may inhibit the proliferation of cancer cells by interfering with the cell cycle and promoting programmed cell death.
The mechanism of action of this compound involves interaction with various molecular targets:
- Enzyme Inhibition : The compound can bind to specific enzymes involved in metabolic pathways, altering their activity and affecting cellular processes.
- Receptor Modulation : It may interact with receptors on cell surfaces, influencing signal transduction pathways that regulate cell growth and apoptosis .
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of growth in multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a moderate level of antimicrobial activity compared to standard antibiotics.
Study on Anticancer Potential
In vitro studies have shown that this compound can reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis through caspase activation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These findings suggest its potential as a lead compound for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
